molecular formula C22H19N3O3S2 B11592170 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11592170
M. Wt: 437.5 g/mol
InChI Key: SPZLIGOHWNFGIP-ATVHPVEESA-N
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Description

The compound “3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one” features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a conjugated (Z)-configured methylidene bridge. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A nitrogen-rich heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.
  • Thiazolidinone substituent: The 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group introduces sulfur and oxygen functionalities, which enhance hydrogen-bonding and hydrophobic interactions.
  • Substituents: The 9-methyl group on the pyrido-pyrimidinone and the 2-phenoxy group modulate steric and electronic properties, influencing solubility and target binding.

Its design aligns with derivatives targeting enzymes like cyclooxygenase or antimicrobial pathways .

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O3S2/c1-13(2)25-21(27)17(30-22(25)29)12-16-19(28-15-9-5-4-6-10-15)23-18-14(3)8-7-11-24(18)20(16)26/h4-13H,1-3H3/b17-12-

InChI Key

SPZLIGOHWNFGIP-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored to enhance reaction rates and yields . These methods are particularly useful in reducing the environmental impact and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various substituted pyrimidines, thiazolidines, and sulfoxides, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

Antidiabetic Activity

Research has demonstrated that thiazolidine derivatives exhibit antihyperglycemic effects. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of similar compounds and their evaluation as potential antidiabetic agents. The structural modifications in the thiazolidine ring can enhance glucose uptake and insulin sensitivity in diabetic models .

Anticancer Potential

The pyrimidine framework is known for its role in anticancer drug development. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in tumor growth, although further research is necessary to elucidate its mechanism of action.

Agricultural Applications

The compound's biological activity extends to agricultural sciences, where it may be utilized as a pesticide or herbicide. Its structure suggests potential efficacy against plant pathogens or pests, which could be explored through bioassays to determine its effectiveness in agricultural settings.

Material Science Applications

In material science, compounds with thiazolidine and pyrimidine structures can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using this compound could lead to novel materials with specialized functionalities.

Case Studies

StudyFocusFindings
Antidiabetic Agents Synthesis and biological evaluationIdentified structure-activity relationships for thiazolidine derivatives exhibiting antihyperglycemic effects .
Anticancer Activity Exploration of pyrimidine derivativesDemonstrated potential cytotoxic effects on cancer cell lines, warranting further investigation into mechanisms .
Agricultural Efficacy Bioassays on pest resistanceInitial tests indicated potential as a biopesticide; further studies needed for efficacy and safety assessments.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Thiazolidinone Substituents

  • Alkyl vs. Aryl Groups : The target’s 3-isopropyl group offers moderate steric bulk and lipophilicity compared to 3-benzyl () or 3-(2-phenylethyl) (), which may improve membrane permeability but reduce target specificity .

Pyrido-Pyrimidinone Modifications

  • Phenoxy vs.
  • Morpholine Derivatives: ’s morpholinylethylamino group significantly enhances aqueous solubility, making it suitable for intravenous formulations .

Hypothesized Bioactivity

  • Anti-Inflammatory Activity: ’s pyrazolo-pyrimidinones demonstrate efficacy, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Potential: Thiazolidinone derivatives in exhibit antimicrobial action, likely due to thione sulfur’s interaction with microbial enzymes .

Biological Activity

The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S^{2}, with a molecular weight of approximately 430.5 g/mol. The structure includes a thiazolidine ring, which is known for various biological activities, particularly in oncology.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown significant anti-glioma activity by reducing cell viability in glioblastoma multiforme cells .
  • Mechanisms of Action : The proposed mechanisms by which these compounds exert their effects include:
    • Inhibition of Ribonucleotide Reductase (RR) : Some thiazolidine derivatives act as inhibitors of RR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells .
    • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antitumor Efficacy

A study conducted by Da Silva et al. evaluated the anti-glioma activity of various thiazolidine derivatives. The results indicated that specific derivatives exhibited potent cytotoxic effects against glioblastoma multiforme cells through mechanisms involving apoptosis and cell cycle arrest .

CompoundIC50 (µM)Cell Line
9b5.0U87MG
9e3.5U251
9g4.0A172
10e6.0T98G

Synthesis and Structural Modifications

The synthesis of the target compound involves a one-pot multi-component reaction (MCR), which has been optimized for yield and purity. The use of BF3 and p-toluenesulfonic acid as catalysts has proven effective in generating thiazolidinone derivatives with significant biological activity .

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

  • Step 1 : Knoevenagel condensation between a pyrido[1,2-a]pyrimidin-4-one precursor and a thiazolidinone derivative to form the (Z)-configured methylidene bridge .
  • Step 2 : Functionalization of the phenoxy group at position 2 via nucleophilic aromatic substitution .
  • Characterization :
  • NMR spectroscopy (1H, 13C, and heteronuclear experiments) to confirm regiochemistry and stereochemistry.

  • LC-MS to verify molecular weight and purity .

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Intermediate Key Reagents/Conditions Characterization Data
    Pyrido-pyrimidinone precursor9-methyl-2-phenoxy substitution1H NMR (δ 8.2–8.5 ppm, aromatic H)
    Thiazolidinone derivative3-isopropyl, 2-thioxo groupIR: ν 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)

Q. How is the Z-configuration of the methylidene bridge confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELXL (via WinGX suite) provides unambiguous proof of stereochemistry .
  • NOESY NMR : Cross-peaks between the thiazolidinone proton and the pyrido-pyrimidinone methyl group support the Z-configuration .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl/thione signals (δ 165–180 ppm) .
  • IR spectroscopy : Detect C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping signals) be resolved?

  • Heteronuclear NMR : Use HSQC and HMBC to correlate ambiguous protons with neighboring carbons .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallographic refinement : Resolve ambiguities via SHELXL’s least-squares minimization and displacement parameter analysis .

Q. What strategies optimize reaction yields for the thiazolidinone-pyrrolopyrimidine condensation?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent polarity, and catalyst loading . Example:
Factor Range Tested Optimal Value
Temperature60–100°C80°C
SolventDMF/EtOH mixtures3:1 DMF/EtOH
  • Flow chemistry : Enhance reproducibility and scalability using continuous-flow reactors for exothermic steps .

Q. How can computational methods predict bioactivity or stability of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases or antimicrobial enzymes) using AutoDock Vina .
  • QSAR modeling : Corrogate thiazolidinone substituents (e.g., isopropyl vs. methoxyethyl) with logP and IC50 values .
  • Degradation studies : Simulate hydrolytic stability under physiological pH (e.g., pH 7.4 buffer at 37°C) via HPLC monitoring .

Q. What are the challenges in resolving crystal packing effects for this compound?

  • Twinned crystals : Use SHELXL’s TWIN command to refine data with overlapping lattices .
  • Disorder modeling : Apply PART instructions to model flexible substituents (e.g., phenoxy groups) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts) using CrystalExplorer .

Methodological Notes

  • Key tools : SHELX suite (structural refinement) , WinGX/ORTEP (visualization) , and PubChem (reference data) .
  • Advanced techniques : Integration of experimental and computational workflows is critical for resolving complex structural and reactivity issues.

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